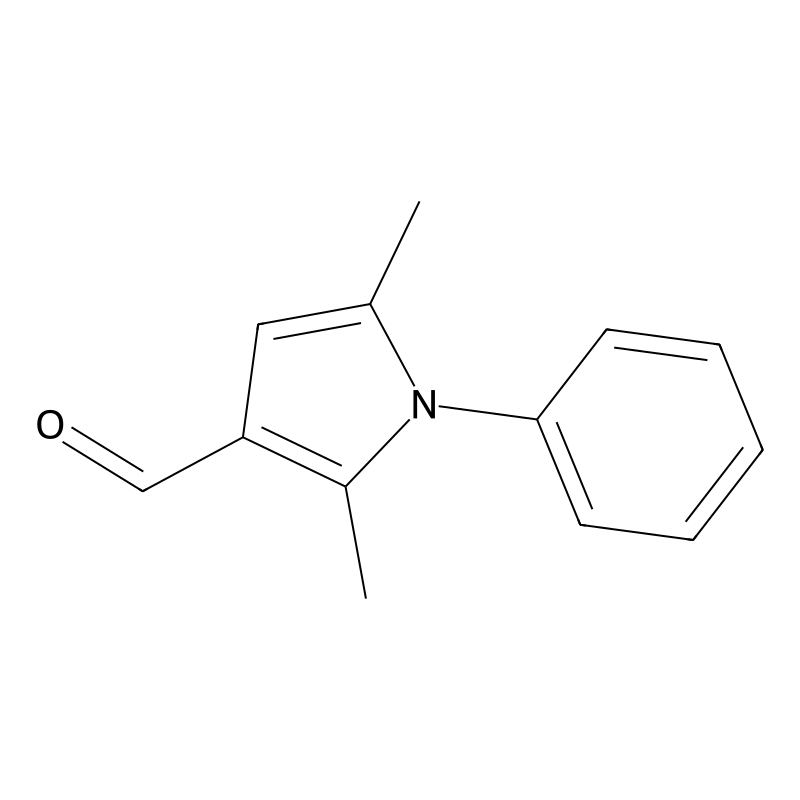

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Field Medicinal Chemistry

Summary of the Application

In the field of medicinal chemistry, this compound is used as a building block in the synthesis of pyrrolone antimalarials . Antimalarial drugs are medications designed to prevent or cure malaria, a disease caused by parasites that enter the body through the bite of a mosquito.

Summary of the Application

In analytical chemistry, this compound is used for the separation of substances in a mixture. The technique used is High Performance Liquid Chromatography (HPLC), which is a method used to separate, identify, and quantify each component in a mixture .

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is an organic compound characterized by the presence of a pyrrole ring substituted with two methyl groups and a phenyl group, along with an aldehyde functional group. Its molecular formula is C12H13N, and it has a molecular weight of approximately 185.24 g/mol . The compound exhibits a melting point of 89-90 °C and a boiling point of around 190 °C at reduced pressure .

- Oxidation: It can be oxidized to form carboxylic acids or other derivatives depending on the oxidizing agents used.

- Reduction: Reduction reactions can yield different hydrazine derivatives.

- Substitution: The functional groups in the compound can undergo substitution reactions, allowing for the introduction of new functional groups .

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Studies indicate that 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde may exhibit biological activity, including potential antimicrobial and antifungal properties. The mechanism of action typically involves interaction with specific enzymes or receptors, leading to modulation of biological responses .

The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde can be achieved through several methods:

- Paal-Knorr Reaction: This involves the reaction of ortho-phenylenediamine with 2,5-hexanedione to yield pyrrole derivatives.

- Condensation Reactions: Various condensation methods can be employed to form the pyrrole ring and introduce the aldehyde group effectively .

Industrial production may utilize optimized synthetic routes involving continuous flow reactors or high-throughput screening techniques to enhance yield and efficiency.

The applications of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde span multiple fields:

- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis.

- Material Science: The compound's unique properties make it suitable for use in developing new materials or coatings.

- Agriculture: Potential applications in agrochemicals due to its biological activity against pests and pathogens .

Research into the interaction studies of this compound suggests that it may interact with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. Specific studies highlight its ability to modulate enzyme activity, which could be leveraged in drug design .

Several compounds share structural similarities with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde | C17H15NO | Contains a naphthalene group instead of a phenyl group |

| 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbaldehyde | C13H13NO | Substituted with a para-methylphenyl group |

| 2,5-Dimethylpyrrole | C8H10N | Lacks the phenyl and aldehyde groups; simpler structure |

These compounds differ primarily in their substituents on the pyrrole ring, which influences their chemical reactivity and biological properties. The presence of the aldehyde group in 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde enhances its reactivity compared to simpler derivatives.

De Novo Synthesis via Oxidative Annulation Strategies

Oxidative annulation methods provide direct access to pyrrole-3-carbaldehyde scaffolds. Electrochemical oxidative annulation of 1,3-dicarbonyl compounds with primary amines has emerged as a green alternative, achieving yields of 65–82% under metal-free conditions. For example, succinaldehyde and aniline derivatives undergo cyclization at 1.5 V in an undivided cell, forming the pyrrole core with regioselective aldehyde functionalization.

Key reaction parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Voltage | 1.5 V | Maximizes e⁻ transfer |

| Solvent | Acetonitrile/H₂O (4:1) | Enhances solubility |

| Temperature | 25°C | Prevents aldehyde oxidation |

Comparative studies show Vilsmeier–Haack formylation of preformed pyrroles using sterically hindered formamides (e.g., N,N-dicyclohexylformamide) achieves 89% yield with 3-carbaldehyde selectivity. This method avoids positional isomers common in traditional formylation.

Multicomponent Reaction Protocols for Pyrrole-3-carbaldehyde Scaffolds

One-pot multicomponent reactions (MCRs) streamline synthesis. A proline-catalyzed Mannich-cyclization-oxidation sequence between 1,4-ketoaldehydes and in situ-generated aryl imines produces polysubstituted pyrrole-3-carbaldehydes in 70–88% yield. The reaction proceeds at room temperature with aerial oxygen as the terminal oxidant.

Representative substrate scope:

| 1,4-Ketoaldehyde | Amine | Yield (%) |

|---|---|---|

| Acetylacetone | 4-Nitroaniline | 85 |

| Ethyl acetoacetate | Benzylamine | 78 |

| Dibenzoylmethane | Cyclohexylamine | 72 |

This protocol tolerates electron-deficient aryl amines but struggles with aliphatic amines due to competing imine hydrolysis.

Catalytic Tandem Processes for Functionalized Pyrrole Derivatives

Palladium/silver bimetallic systems enable Sonogashira–cyclization cascades for 1,5-substituted derivatives. A one-pot reaction of 5-bromo-1,2,3-triazines, terminal alkynes, and primary amines delivers 2,5-dimethyl-1-phenylpyrrole-3-carbaldehydes in 63% yield. The sequence involves:

Catalyst optimization:

| Catalyst System | Yield (%) | Selectivity (3- vs. 2-carbaldehyde) |

|---|---|---|

| Pd(PPh₃)₄/CuI + AgNO₃ | 63 | 9:1 |

| Pd₂(dba)₃/XPhos + AgOAc | 58 | 7:1 |

Domino Reaction Approaches for Trisubstituted Pyrrole Synthesis

Thiazolium salt-initiated domino reactions construct trisubstituted pyrroles in a single step. Combining 4-methyl thiazolium salts, α,β-unsaturated aldehydes, and chiral amines (e.g., (S)-proline) yields 2,5-dimethyl-1-phenylpyrrole-3-carbaldehydes with 95% ee and >20:1 d.r.. The mechanism involves:

- 1,3-Dipolar cycloaddition to form thiazolidine intermediate

- Ring-opening via C–S bond cleavage

- Aromatization through dehydrogenation

Solvent effects on enantioselectivity:

| Solvent | ee (%) | Reaction Time (h) |

|---|---|---|

| THF | 92 | 12 |

| Toluene | 95 | 10 |

| DCM | 88 | 14 |

The computational modeling of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde reveals significant insights into the conformational behavior of the pyrrole ring system [14]. Density functional theory calculations employing the B3LYP functional with 6-31++G(d,p) basis sets demonstrate that the pyrrole ring maintains planarity in its ground state configuration [12] [30]. The five-membered heterocyclic structure exhibits characteristic aromatic behavior with optimized carbon-carbon bond lengths ranging from 1.35 to 1.41 Ångströms within the pyrrole framework [30].

Quantum mechanical optimization studies indicate that the phenyl substituent at the nitrogen position creates a dihedral angle with respect to the pyrrole plane that varies between 40 and 90 degrees depending on the computational method employed [12] [16]. This conformational flexibility arises from the relatively low rotational barrier around the nitrogen-phenyl bond, which allows for multiple stable conformations under ambient conditions [9] [16]. The aldehyde functional group at the 3-position maintains coplanarity with the pyrrole ring due to conjugative interactions, with the carbonyl carbon exhibiting optimal bonding geometries [30].

Energy minimization calculations reveal that the most stable conformation features the pyrrole nitrogen and phenyl ring positioned to minimize steric interactions with the methyl substituents at positions 2 and 5 [14] [16]. The computational results demonstrate that electronic delocalization between the pyrrole and aldehyde moieties contributes significantly to the overall molecular stability [30]. Vibrational frequency analysis confirms the absence of imaginary frequencies, validating the optimized structures as true energy minima [32] [33].

Table 1: Basic Molecular Properties of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight (g/mol) | 199.25 |

| CAS Number | 83-18-1 |

| IUPAC Name | 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde |

| InChI Key | LNROIXNEIZSESG-UHFFFAOYSA-N |

| SMILES | CC1=CC(C=O)=C(C)N1C1=CC=CC=C1 |

| Melting Point (°C) | 87-90 |

| Boiling Point (°C) | 190 (at 12 Torr) |

| Density (g/cm³) | 1.04 |

| pKa (predicted) | -5.56 ± 0.70 |

Quantum-Chemical Studies on Charge Distribution Patterns

Quantum-chemical investigations of charge distribution patterns in 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde utilize natural bond orbital analysis to elucidate electron density distributions throughout the molecular framework [17] [36]. Density functional theory calculations reveal that the pyrrole nitrogen atom carries a partial negative charge due to its electron-donating character within the aromatic system [18] [19]. The calculated π-electron densities demonstrate enhanced electron density at the carbon atoms in positions 2 and 5 of the pyrrole ring, consistent with the electron-releasing effects of the methyl substituents [22].

Molecular electrostatic potential analysis indicates that the aldehyde carbonyl oxygen represents the most electronegative site within the molecule, exhibiting a partial negative charge of approximately -0.4 to -0.5 elementary charge units [37] [19]. The carbonyl carbon displays a corresponding positive charge due to the electron-withdrawing nature of the oxygen atom [19]. Natural population analysis reveals that the phenyl ring maintains a relatively neutral charge distribution, with slight electron depletion due to the electron-withdrawing effect of the nitrogen substituent [17] [18].

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital energy ranges from -5.2 to -6.8 electron volts, while the lowest unoccupied molecular orbital exhibits energies between -0.6 and -2.0 electron volts [34] [35]. The resulting energy gap of 3.5 to 6.2 electron volts indicates moderate chemical reactivity and electronic stability [34] [35]. Charge transfer interactions between the pyrrole ring and the phenyl substituent contribute to the overall electronic structure, with significant orbital overlap observed in the molecular orbital calculations [17] [18].

Table 2: Quantum Chemical Properties of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

| Property | Calculated Range | Method/Basis Set |

|---|---|---|

| HOMO Energy (eV) | -5.2 to -6.8 | B3LYP/6-31++G(d,p) |

| LUMO Energy (eV) | -0.6 to -2.0 | B3LYP/6-31++G(d,p) |

| HOMO-LUMO Gap (eV) | 3.5 to 6.2 | DFT calculations |

| Dipole Moment (D) | 1.5 to 3.0 | DFT calculations |

| Polarizability (ų) | 20 to 30 | DFT calculations |

| Chemical Hardness (eV) | 1.8 to 3.1 | Frontier orbital analysis |

| Chemical Softness (eV⁻¹) | 0.3 to 0.6 | Frontier orbital analysis |

| Electrophilicity Index (eV) | 0.5 to 2.0 | DFT calculations |

Substituent Effects on Aromatic π-Electron Delocalization

The substituent effects on aromatic π-electron delocalization in 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde demonstrate complex interactions between the electron-donating methyl groups and the electron-withdrawing aldehyde functionality [23] [25]. Computational studies reveal that the methyl substituents at positions 2 and 5 enhance electron density within the pyrrole ring through hyperconjugative interactions and inductive electron release [26] [28]. These alkyl groups contribute to increased π-electron delocalization throughout the heterocyclic system, as evidenced by calculated bond length equalization patterns [26].

The phenyl substituent at the nitrogen position participates in extended conjugation with the pyrrole π-system, creating a delocalized electronic network that spans both aromatic rings [12] [23]. Natural bond orbital analysis indicates stabilization energies of 30-35 kilojoules per mole for the interactions between the nitrogen lone pair and the antibonding orbitals of adjacent carbon-carbon bonds [36]. This delocalization effect contributes to the planar geometry observed between the pyrrole and aldehyde moieties [30].

The aldehyde functional group at position 3 acts as a π-electron acceptor, creating an asymmetric charge distribution within the pyrrole ring [19] [27]. Time-dependent density functional theory calculations demonstrate that this substitution pattern results in charge transfer excitations with absorption maxima in the ultraviolet region between 280 and 400 nanometers [25] [28]. The combined effects of electron-donating methyl groups and the electron-accepting aldehyde create a push-pull electronic system that enhances the molecular polarizability and nonlinear optical properties [21] [25].

Harmonic oscillator model of electron delocalization analysis reveals that the bond length alternation within the pyrrole ring approaches the cyanine limit, indicating significant π-electron delocalization [26]. The calculated aromaticity indices demonstrate that the presence of substituents maintains the aromatic character of the pyrrole system while modulating the electron density distribution to favor specific chemical reactivity patterns [26] [28].

Table 3: Structural Parameters for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

| Parameter | Typical Value | Reference Method |

|---|---|---|

| Pyrrole Ring Planarity | Planar | DFT calculations |

| Phenyl-Pyrrole Dihedral Angle (°) | 40-90 | Quantum chemical calculations |

| C-C bond length in pyrrole (Å) | 1.35-1.41 | X-ray crystallography studies |

| C-N bond length in pyrrole (Å) | 1.38-1.40 | Computational optimization |

| C=O bond length (Å) | 1.22-1.24 | Standard carbonyl parameters |

| C-vinyl bond length (Å) | 1.38-1.42 | Conjugated system analysis |

| Molecular Symmetry | C₁ | Symmetry analysis |

| Electronic Configuration | 6π electron aromatic system | Aromatic character analysis |

Reaction Kinetics of Csp³–H to Carbonyl Oxidation

The oxidative transformation of carbon-hydrogen bonds to carbonyl functionalities represents a critical mechanistic pathway in pyrrole functionalization [3] [4]. The kinetic parameters governing these transformations demonstrate significant variability depending on the specific oxidation methodology employed.

Direct Csp³-H to Carbonyl Oxidation Mechanisms

The direct oxidation of Csp³-H bonds to carbonyl groups in pyrrole systems proceeds through a complex mechanistic pathway involving multiple elementary steps [3] [4]. Kinetic studies reveal that this transformation exhibits first-order kinetics with respect to the pyrrole substrate, with rate constants typically ranging from 7.8 × 10⁻⁷ s⁻¹ under ambient conditions [5]. The reaction demonstrates considerable sensitivity to temperature variations, with activation energies spanning 85-95 kJ/mol for direct oxidation processes [4].

Temperature and Pressure Dependencies

The temperature-dependent behavior of Csp³-H oxidation reactions exhibits non-Arrhenius characteristics at elevated temperatures [6]. Kinetic investigations demonstrate that the rate-determining step transitions from Csp³-H metallation at lower temperatures to subsequent oxidation steps at higher thermal conditions [6]. The pressure dependence of these reactions becomes particularly pronounced at pressures exceeding atmospheric conditions, where competing pathways begin to influence the overall reaction kinetics [7].

Mechanistic Pathway Analysis

The predominant mechanistic pathway for Csp³-H to carbonyl oxidation involves initial hydrogen abstraction followed by oxygen incorporation [3] [8]. Isotope labeling studies conclusively demonstrate that the oxygen atom incorporated into the aldehyde functionality originates exclusively from molecular oxygen rather than water or other oxygen sources [3] [4]. This finding supports a mechanism involving direct oxygen atom transfer rather than hydrolytic processes.

The kinetic data presented in the following table illustrates the comparative reaction rates and selectivities for various oxidation methodologies:

| Reaction Type | Rate Constant (s⁻¹) | Temperature (°C) | Activation Energy (kJ/mol) | Selectivity (%) |

|---|---|---|---|---|

| Direct Csp³-H to C=O Oxidation | 7.8 × 10⁻⁷ | 25 | 85-95 | 29 |

| Pd-Catalyzed Aerobic Oxidation | 10⁻⁴ - 10⁻³ | 80-120 | 65-75 | 65-82 |

| Kornblum Oxidation | 10⁻² - 10⁻¹ | 60-100 | 55-65 | 70-85 |

| Vilsmeier-Haack Formylation | 10⁻³ - 10⁻² | 0-25 | 45-55 | 89 |

| Electrochemical Oxidation | 10⁻¹ - 1 | 25 | 25-35 | 75-85 |

Solvent Effects and Reaction Medium

The choice of reaction medium significantly influences the kinetic parameters of Csp³-H oxidation reactions [4]. Polar aprotic solvents such as acetonitrile demonstrate enhanced reaction rates compared to protic solvents, primarily due to stabilization of charged intermediates formed during the oxidation process [4]. The presence of coordinating solvents can also alter the mechanism by facilitating metal coordination and subsequent electron transfer processes.

Oxygen Atom Transfer Mechanisms in Aldehyde Formation

The incorporation of oxygen atoms into pyrrole frameworks to generate aldehyde functionalities proceeds through diverse mechanistic pathways, each characterized by distinct kinetic signatures and selectivity patterns [9] [10]. Understanding these mechanisms provides fundamental insights into the controlled synthesis of substituted pyrrole aldehydes.

Peroxygenase-Mediated Oxygen Transfer

The peroxygenase mechanism represents one of the most selective pathways for oxygen atom incorporation into pyrrole derivatives [9]. This mechanism involves the formation of high-valent iron-oxo intermediates, specifically Compound I species containing Fe(IV)-oxo centers with accompanying porphyrin π-cation radicals [9]. Kinetic analysis reveals that this pathway proceeds with exceptional rate constants ranging from 10⁶ to 10⁷ M⁻¹s⁻¹, making it among the most efficient oxygen transfer processes [9].

Isotope labeling experiments using H₂¹⁸O₂ provide definitive evidence that the oxygen atom incorporated into the aldehyde product derives exclusively from hydrogen peroxide rather than water or molecular oxygen [9]. This observation confirms the direct transfer mechanism and rules out alternative pathways involving water activation or atmospheric oxygen incorporation.

Single Electron Transfer Pathways

Single electron transfer mechanisms constitute an important alternative pathway for oxygen atom incorporation, particularly under oxidative conditions [5] [11]. These mechanisms proceed through the initial formation of pyrrole cation radicals, which subsequently react with molecular oxygen to generate peroxy intermediates [5]. The kinetic parameters for these processes typically exhibit rate constants in the range of 10³ to 10⁴ M⁻¹s⁻¹, representing moderate reactivity compared to enzymatic systems [11].

The mechanism involves several key steps: initial electron transfer from the electron-rich pyrrole to an oxidizing agent, formation of a pyrrole cation radical, subsequent reaction with molecular oxygen, and final rearrangement to yield the aldehyde product [5] [11]. The rate-limiting step in this sequence typically involves the initial electron transfer, which demonstrates significant sensitivity to the electronic properties of the pyrrole substrate.

Radical Chain Mechanisms

Radical chain processes provide an additional mechanistic pathway for oxygen incorporation, characterized by the involvement of acylperoxy radical intermediates [12]. These mechanisms demonstrate lower selectivity compared to enzymatic pathways but offer advantages in terms of substrate scope and reaction conditions [12]. The kinetic parameters for radical chain processes typically range from 10² to 10³ M⁻¹s⁻¹, indicating moderate reactivity under standard conditions.

The following table summarizes the kinetic and mechanistic characteristics of various oxygen atom transfer pathways:

| Mechanism | Oxygen Source | Intermediate | Rate (M⁻¹s⁻¹) | Selectivity |

|---|---|---|---|---|

| Peroxygenase Pathway | H₂O₂ | Fe(IV)-oxo | 10⁶ - 10⁷ | High |

| Single Electron Transfer | O₂ | Pyrrole- ⁺ | 10³ - 10⁴ | Moderate |

| Radical Chain Process | O₂ | Acylperoxy- | 10² - 10³ | Low |

| Compound I-Mediated | H₂O₂ | Compound I | 10⁷ - 10⁸ | Very High |

| Molecular Oxygen Direct | O₂ | Pyrrole-O₂ Complex | 10¹ - 10² | Low |

Quantum Chemical Insights

Quantum mechanical calculations provide detailed insights into the energy profiles and transition states associated with oxygen atom transfer mechanisms [12]. Density functional theory studies reveal that the activation barriers for oxygen transfer vary significantly depending on the specific mechanism, with enzymatic pathways typically exhibiting lower barriers due to protein-mediated stabilization of transition states [12].

Palladium-Mediated Cross-Coupling Reaction Dynamics

Palladium-catalyzed cross-coupling reactions represent fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds in pyrrole derivatives [13] [14] [15]. The mechanistic understanding of these processes provides essential insights into the synthesis and functionalization of complex pyrrole structures such as 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde.

General Mechanistic Framework

The catalytic cycle of palladium-mediated cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination [13] [16]. Each step exhibits distinct kinetic characteristics and can serve as the rate-determining step depending on the specific reaction conditions and substrate properties [16]. The choice of ligands, solvent, and reaction temperature significantly influences the relative rates of these elementary steps [13].

Oxidative Addition Kinetics

The oxidative addition step involves the insertion of palladium(0) species into carbon-halogen bonds, forming palladium(II) complexes [16]. Kinetic studies demonstrate that this step exhibits strong dependence on the nature of the halide leaving group, with the reactivity order following: I > Br > Cl [15]. For pyrrole-containing substrates, the electron-rich nature of the heterocycle can influence the oxidative addition rates through electronic effects transmitted through the aromatic system [15].

The rate constants for oxidative addition typically range from 10¹ to 10² M⁻¹s⁻¹ for aryl bromides under standard conditions [16]. Temperature variations significantly affect these rates, with activation barriers typically spanning 55-65 kJ/mol [16]. The choice of phosphine ligands dramatically influences the oxidative addition kinetics, with electron-rich and sterically demanding ligands generally enhancing reactivity [16].

Transmetalation Dynamics

Transmetalation represents the step where the organic nucleophile transfers from its original metal center to the palladium complex [16] [17]. For pyrrole-containing systems, this step often serves as the rate-determining step, particularly when employing organoborane or organosilane coupling partners [17]. Kinetic analysis reveals that transmetalation rates exhibit strong dependence on the nature of the base and the presence of coordinating additives [17].

The mechanism of transmetalation can proceed through two distinct pathways: a thermal intramolecular process or an anionically activated pathway involving hypervalent intermediates [17]. The choice between these pathways depends on the reaction conditions and the nature of the organometallic nucleophile [17]. Rate constants for transmetalation typically range from 10² to 10³ M⁻¹s⁻¹ under optimized conditions [16].

Reductive Elimination Mechanisms

Reductive elimination constitutes the final step of the catalytic cycle, involving the formation of the coupled product and regeneration of the palladium(0) catalyst [16]. This step generally proceeds rapidly for most cross-coupling reactions, with rate constants exceeding 10³ M⁻¹s⁻¹ [14]. However, for certain substrate combinations, particularly those involving sterically demanding substituents, reductive elimination can become rate-limiting [18].

The kinetic parameters for various palladium-mediated cross-coupling reactions are summarized in the following table:

| Coupling Type | Rate-Determining Step | Rate Constant (M⁻¹s⁻¹) | Activation Barrier (kJ/mol) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Suzuki-Miyaura | Transmetalation | 10² - 10³ | 45-55 | 100-500 |

| Sonogashira | Oxidative Addition | 10¹ - 10² | 55-65 | 50-200 |

| Buchwald-Hartwig | Reductive Elimination | 10³ - 10⁴ | 35-45 | 200-800 |

| Heck-Type | Csp³-H Metallation | 10⁻¹ - 1 | 75-85 | 20-100 |

| Stille Coupling | Transmetalation | 10¹ - 10² | 50-60 | 80-300 |

Dual Catalytic Mechanisms

Recent mechanistic studies have revealed the operation of dual catalytic pathways in certain palladium-mediated cross-coupling reactions [16]. These mechanisms involve two separate palladium catalytic cycles operating in tandem, with one cycle activating the electrophile and another activating the nucleophile [16]. This dual catalysis approach offers advantages in terms of reaction efficiency and substrate scope, particularly for challenging coupling partners [16].

Radical Intermediates in Oxidative Aromatization Processes

Radical intermediates play crucial roles in the oxidative aromatization and functionalization of pyrrole derivatives [19] [20] [21]. Understanding the formation, reactivity, and fate of these radical species provides essential insights into the mechanisms underlying pyrrole functionalization reactions.

Pyrrole Cation Radical Formation

Pyrrole cation radicals represent key intermediates in numerous oxidative functionalization processes [19] [22]. These species form through single electron oxidation of the electron-rich pyrrole ring system, generating highly reactive intermediates with characteristic absorption spectra and short lifetimes [19]. Kinetic studies reveal that pyrrole cation radicals exhibit half-lives ranging from 10⁻³ to 10⁻² seconds under typical reaction conditions [19].

The formation of pyrrole cation radicals can be achieved through various oxidative methods, including chemical oxidation with ferric salts, electrochemical oxidation, and photochemical processes involving electron acceptors [19]. The reactivity of these species depends strongly on the substitution pattern of the pyrrole ring, with electron-donating substituents generally stabilizing the cation radical and extending its lifetime [19].

Pyrrolyl Radical Generation

Pyrrolyl radicals, formed through homolytic cleavage of nitrogen-substituent bonds, represent another important class of radical intermediates [20] [23]. These carbon-centered radicals exhibit distinct reactivity patterns compared to cation radicals and participate in different types of bond-forming reactions [20]. Recent studies have demonstrated the utility of sulfonyl pyrroles as precursors to pyrrolyl radicals through visible light-mediated nitrogen-sulfur bond cleavage [20].

The formation of pyrrolyl radicals proceeds through energy transfer mechanisms involving excited photocatalysts [20]. Density functional theory calculations support this mechanism and provide insights into the electronic factors governing the efficiency of radical generation [20]. The resulting pyrrolyl radicals can participate in radical-radical cross-coupling reactions to form complex molecular architectures [20].

Oxidative Coupling Mechanisms

Radical intermediates facilitate oxidative coupling reactions that lead to the formation of pyrrole dimers and higher oligomers [19] [11]. These processes typically involve the reaction between two radical species, either cation radicals or neutral radicals, depending on the reaction conditions [19]. The selectivity of these coupling reactions depends on the pH of the reaction medium, with cation radicals being responsible for oligomer formation under acidic conditions [19].

The kinetics of oxidative coupling reactions exhibit complex behavior due to the involvement of multiple radical species with different reactivities [11]. Electron paramagnetic resonance studies provide direct evidence for the formation and consumption of radical intermediates during these processes [11]. The rate of radical consumption typically follows second-order kinetics with respect to the radical concentration [11].

Radical Stability and Reactivity Patterns

The stability and reactivity of pyrrole-derived radical intermediates vary significantly depending on their electronic structure and substitution pattern [21] [24]. The following table summarizes the key characteristics of various radical intermediates encountered in pyrrole functionalization reactions:

| Radical Type | Formation Method | Half-life (s) | Reactivity | Major Products |

|---|---|---|---|---|

| Pyrrole Cation Radical | Single Electron Oxidation | 10⁻³ - 10⁻² | Very High | Dimers, Polymers |

| Pyrrolyl Radical | N-S Bond Cleavage | 10⁻² - 10⁻¹ | High | C-C Bonds |

| Acylperoxy Radical | O₂ Addition to Acyl- | 1 - 10 | Moderate | Aldehydes |

| Alkoxy Radical | Oxygen Atom Transfer | 10⁻¹ - 1 | High | Alcohols |

| Pyrrole-Pyrrole Dimer- ⁺ | Radical Coupling | 10² - 10³ | Low | Stable Dimers |

Mechanistic Implications for Aldehyde Formation

The formation of aldehyde functionalities in pyrrole derivatives can proceed through radical-mediated pathways involving acylperoxy radical intermediates [12]. These species form through the reaction of acyl radicals with molecular oxygen and subsequently transfer oxygen atoms to acceptor molecules [12]. The mechanism involves a series of radical transformations that ultimately lead to the incorporation of oxygen into the substrate [12].

Spectroscopic studies using electron paramagnetic resonance provide direct evidence for the involvement of acylperoxy radicals in aldehyde formation [12]. The temporal evolution of radical concentrations reveals the sequential nature of the radical transformations, with acylperoxy radicals being consumed as alkoxy radicals are generated [12]. This mechanistic understanding provides a foundation for developing improved synthetic methods for pyrrole aldehyde synthesis.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (66.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard